

# GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor

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## Compound of Interest

Compound Name: **GDC-0575**

Cat. No.: **B607621**

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## Abstract

**GDC-0575** is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, **GDC-0575** abrogates cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of **GDC-0575**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

## Chemical Identity and Properties

**GDC-0575** is also known by its synonyms ARRY-575 and RG7741.<sup>[1][2][3][4]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1196541-47-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C16H20BrN5O	<a href="#">[3]</a>
Molecular Weight	378.27 g/mol	<a href="#">[3]</a>
Synonyms	ARRY-575, RG7741	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	BAZRWWGASYWYGB- SNVBAGLBSA-N	<a href="#">[5]</a>
SMILES	O=C(C1CC1)NC2=CNC3=NC =C(Br)C(N4C--INVALID-LINK-- N)=C23	<a href="#">[5]</a>
Solubility	DMSO: ≥ 75 mg/mL (198.27 mM)	<a href="#">[1]</a>

A monohydrochloride salt of **GDC-0575** is also available with the CAS number 1196504-54-7. [\[2\]](#)[\[4\]](#)

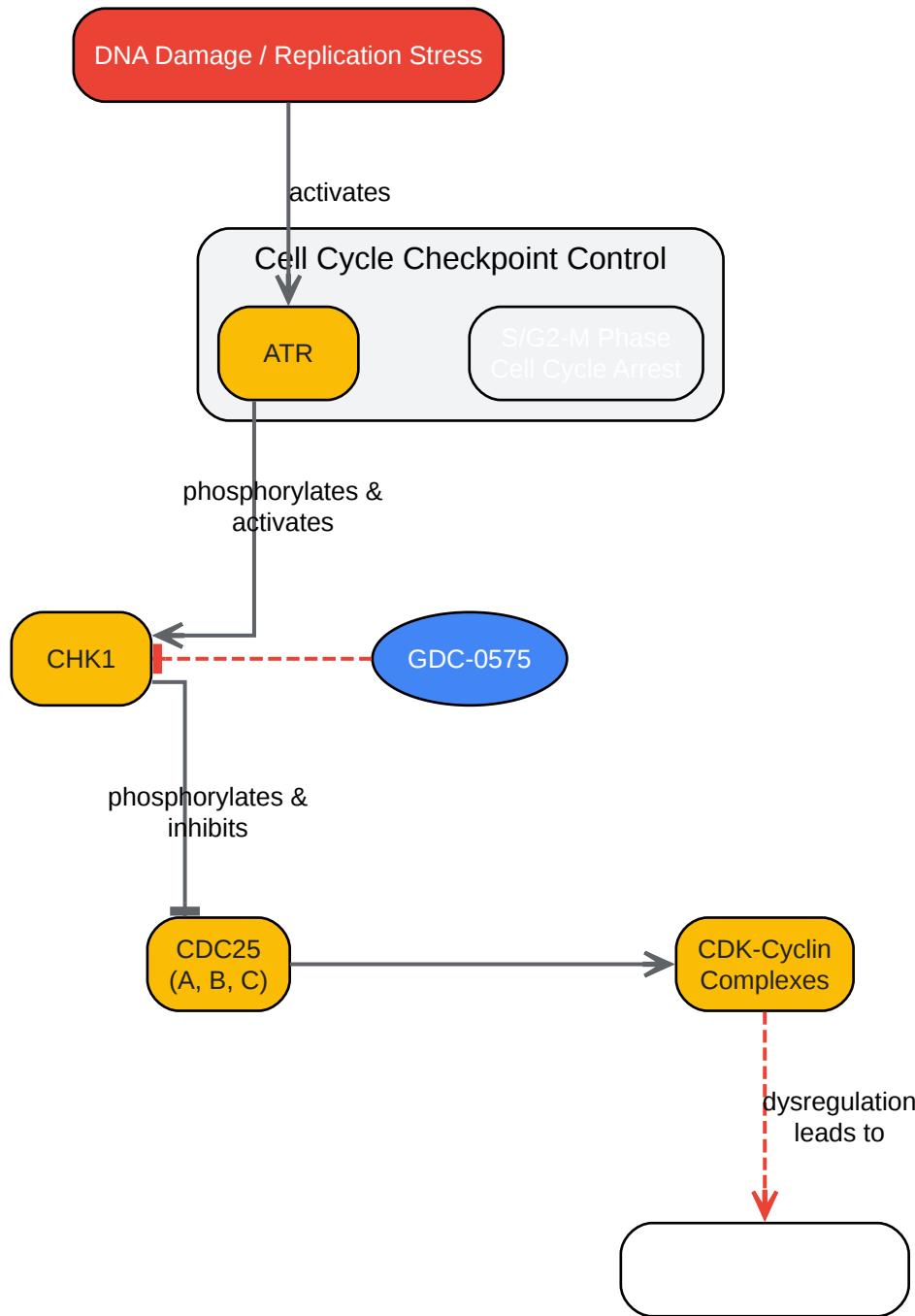
## Mechanism of Action and Signaling Pathway

**GDC-0575** is a selective ATP-competitive inhibitor of CHK1 kinase with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 1.2 nM in cell-free assays.[\[1\]](#)[\[3\]](#)[\[4\]](#) CHK1 is a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA, a common feature of DNA damage and replication stress.[\[7\]](#)[\[8\]](#)

Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[\[7\]](#)[\[9\]](#) Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C).[\[10\]](#)[\[11\]](#) This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[\[10\]](#)[\[11\]](#)

By inhibiting CHK1, **GDC-0575** prevents the inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[\[10\]](#) This abrogation of the cell cycle checkpoint can lead to

mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.[11][12]



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**Figure 1:** Simplified CHK1 Signaling Pathway and the inhibitory action of **GDC-0575**.

## Quantitative Data

## In Vitro Potency

Parameter	Value	Reference
Chk1 IC50 (cell-free)	1.2 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Clinical Pharmacokinetics (Phase I study NCT01564251)

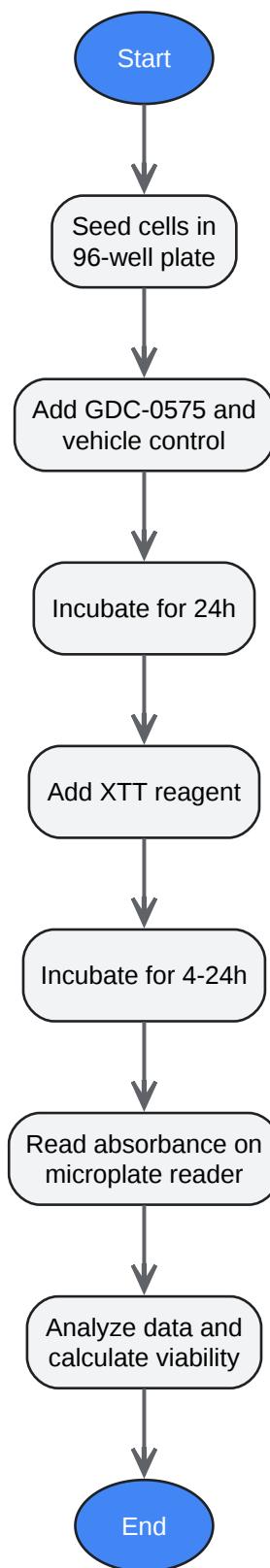
Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~2 hours	<a href="#">[13]</a>
Half-life (t <sub>1/2</sub> )	~23 hours	<a href="#">[13]</a>

## Experimental Protocols

### Cell Viability Assay (XTT-based)

This protocol is adapted from a method used for assessing the effect of **GDC-0575** on AML cell lines.[\[3\]](#)

- Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in a 96-well plate at a density of  $1 \times 10^4$  cells per well in triplicate.
- Treatment: Add varying concentrations of **GDC-0575** to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- XTT Assay: Measure cell proliferation using the XTT Cell Proliferation Kit II according to the manufacturer's instructions. This typically involves adding the XTT labeling mixture to each well and incubating for a further 4-24 hours.
- Data Analysis: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.



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**Figure 2:** Workflow for a cell viability assay to evaluate **GDC-0575**'s effects.

## Western Blot Analysis for CHK1 Inhibition

This protocol provides a general framework for assessing CHK1 pathway modulation by **GDC-0575**.

- Cell Treatment and Lysis:
  - Treat cancer cells with **GDC-0575** at desired concentrations and time points. Include a vehicle control and a positive control for DNA damage (e.g., a chemotherapeutic agent like gemcitabine).
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
    - Phospho-Chk1 (Ser345)
    - Total Chk1
    - Phospho-CDK1/2
    - γH2AX (a marker of DNA double-strand breaks)

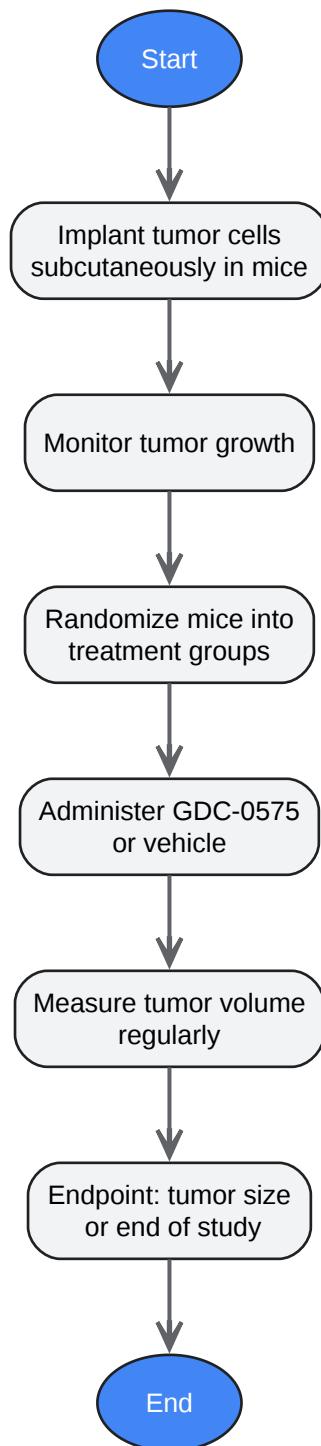
- A loading control (e.g.,  $\beta$ -actin or GAPDH)
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
  - Wash the membrane again with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Densitometry:
  - Quantify band intensities using image analysis software and normalize to the loading control.

## In Vivo Xenograft Tumor Model

This protocol is based on a study investigating **GDC-0575** in melanoma xenografts.[\[3\]](#)

- Cell Implantation:
  - Subcutaneously inject  $2-3 \times 10^6$  melanoma cells in Matrigel into the hind flank of female nude BALB/c mice.
- Tumor Growth and Randomization:
  - Monitor tumor growth by caliper measurements.
  - When tumors reach approximately  $100 \text{ mm}^3$ , randomize mice into treatment and control groups.
- Treatment Administration:
  - Administer **GDC-0575** (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.

- A typical dosing schedule is for three consecutive days followed by four rest days, repeated for three cycles.[3]
- Tumor Monitoring and Endpoints:
  - Measure tumor size three times per week.
  - Sacrifice mice when tumor size exceeds a predetermined volume (e.g., >1 cm<sup>3</sup>) or at the end of the study period (e.g., up to 6 weeks after the final dose).[3]



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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